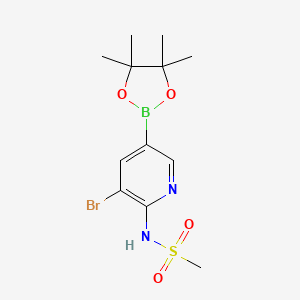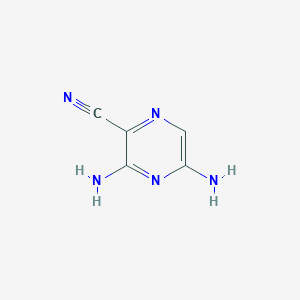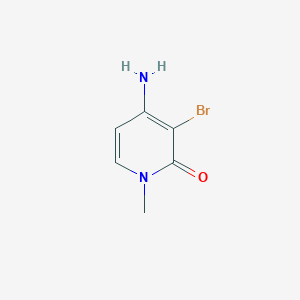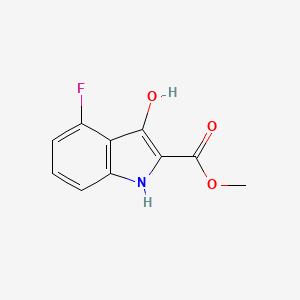
methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a fluorinated phenylhydrazine derivative and a suitable carboxylate precursor.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to give good yields of indole derivatives .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce various hydrogenated indole derivatives .
Scientific Research Applications
Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Comparison: Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the indole ring. This combination can enhance its biological activity and selectivity compared to other indole derivatives .
Properties
Molecular Formula |
C10H8FNO3 |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)8-9(13)7-5(11)3-2-4-6(7)12-8/h2-4,12-13H,1H3 |
InChI Key |
MIZRDOVKKWXLEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


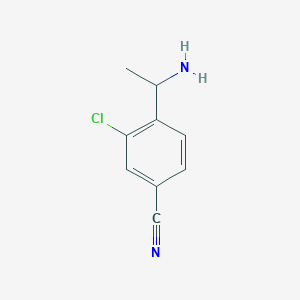
![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
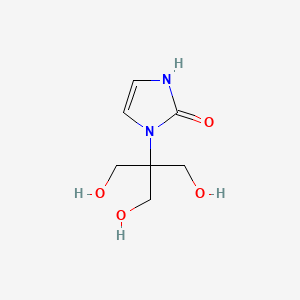
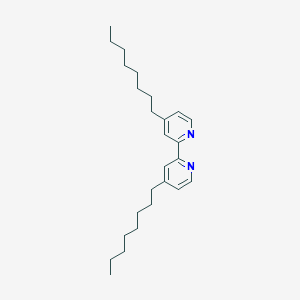

![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)
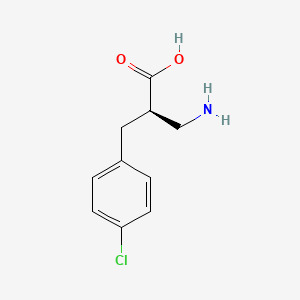
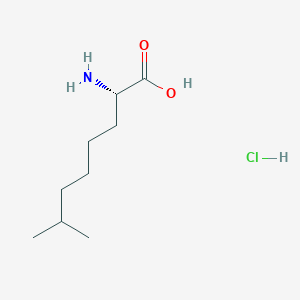
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)
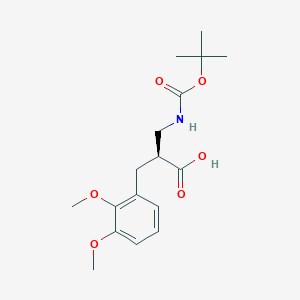
![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
